rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
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Overview
Description
rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one: is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclization: Formation of the cyclopentane ring through a cyclization reaction.
Amination: Introduction of the amino group via an amination reaction.
Hydrogenation: Reduction of double bonds to form the hexahydro structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxyl group.
Reduction: Further hydrogenation to reduce any remaining double bonds.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted cyclopenta[b]pyrrol-2-one derivatives.
Scientific Research Applications
rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- rel-(3R,3aR,6aR)-3-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
- rel-(3R,3aR,6aR)-3-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one
Uniqueness
rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one is unique due to its specific amino group and hexahydro structure, which confer distinct chemical and biological properties compared to its analogs. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one |
InChI |
InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(4)9-7(6)10/h4-6H,1-3,8H2,(H,9,10) |
InChI Key |
UEBMAPSZQOKHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)NC(=O)C2N |
Origin of Product |
United States |
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